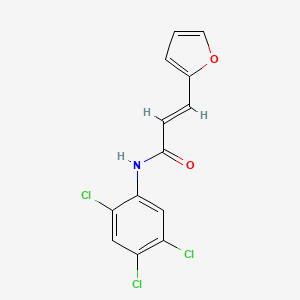

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as FTAA, is a small molecule that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. FTAA has been shown to selectively bind to amyloid fibrils, making it a useful tool for studying the formation and progression of these diseases.

Mechanism of Action

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and hydrogen bonding interactions. The molecule contains a furan ring that can form hydrophobic interactions with the aromatic residues present in amyloid fibrils. In addition, the molecule contains a carboxyl group that can form hydrogen bonds with the amide groups present in the fibrils.

Biochemical and Physiological Effects:

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has no known biochemical or physiological effects on its own. It is a small molecule that is selectively bound to amyloid fibrils and does not interact with other proteins or cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its ability to selectively bind to amyloid fibrils. This makes it a useful tool for studying the formation and progression of neurodegenerative diseases. In addition, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments.

One limitation of using 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is that it is not specific to a particular type of amyloid fibril. It can bind to a wide range of amyloid fibrils, making it difficult to use in studies that require specific targeting of a particular protein or peptide. In addition, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is not suitable for use in vivo, as it cannot cross the blood-brain barrier.

Future Directions

There are several future directions for the use of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide in scientific research. One area of interest is the development of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide-based imaging techniques for the early detection of neurodegenerative diseases. 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to selectively bind to amyloid fibrils in vivo, making it a potential tool for the early detection of these diseases.

Another area of interest is the development of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapeutics for the treatment of neurodegenerative diseases. 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, making it a potential candidate for the development of disease-modifying therapies.

Overall, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is a small molecule that has been widely used in scientific research for its ability to selectively bind to amyloid fibrils. It has several advantages and limitations for use in lab experiments, and there are several future directions for its use in the development of imaging techniques and therapeutics for neurodegenerative diseases.

Synthesis Methods

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized using a modified version of the Knoevenagel condensation reaction. The reaction involves the condensation of 2,4,5-trichlorobenzaldehyde and 2-furylacrylic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide.

Scientific Research Applications

3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used extensively in scientific research for its ability to selectively bind to amyloid fibrils. This property has been exploited in several studies to investigate the formation and progression of neurodegenerative diseases. For example, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used to study the aggregation of amyloid-beta peptides in Alzheimer's disease, the aggregation of alpha-synuclein in Parkinson's disease, and the aggregation of huntingtin protein in Huntington's disease.

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFGXEGQKPMJSB-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)

![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)

![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)

![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)

![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)

![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)

![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)